Taraxerone

Description

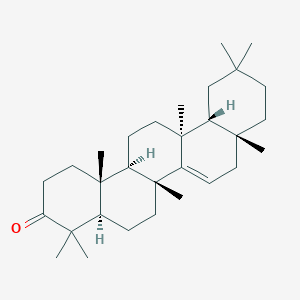

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCAVZSSFGIHQZ-YLAYQGCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965707 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-07-8 | |

| Record name | Taraxerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARAXERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the natural origins of Taraxerone and its related triterpenoids, offering a comprehensive overview for researchers and professionals in drug development. This document delves into the quantitative analysis of these compounds in various plant species, details established experimental protocols for their isolation and quantification, and elucidates the key signaling pathways they modulate.

Natural Sources and Quantitative Distribution

This compound, a pentacyclic triterpenoid, and its closely related precursor, Taraxerol, are distributed across a diverse range of plant families. While their presence is widespread, the concentration of these compounds varies significantly between species and even different parts of the same plant. The following tables summarize the known botanical sources and the quantitative data available for this compound and Taraxerol.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Taraxacum officinale | Asteraceae | Whole Plant | [1] |

| Myrica cerifera | Myricaceae | Root Bark | [2] |

| Crossostephium chinense | Compositae | Not Specified | [3] |

| Sapium baccatum | Euphorbiaceae | Stem Bark | [4] |

| Leucas lavandulifolia | Lamiaceae | Stem | [5] |

| Cnidoscolus aconitifolius | Euphorbiaceae | Not Specified | [6] |

Table 2: Quantitative Data for Taraxerol

| Plant Species | Family | Plant Part | Concentration | Analytical Method | Reference |

| Clitoria ternatea | Fabaceae | Root (Hydroalcoholic Extract) | 12.4 mg/g | HPTLC | [7][8] |

| Euphorbia trigona | Euphorbiaceae | Plant Powder (Dry Weight) | 1.45 ± 0.12% | HPTLC | [9] |

| Coccinia grandis | Cucurbitaceae | Aerial Parts (Extract) | ~0.1% | HPTLC | [10] |

| Taraxacum officinale | Asteraceae | Root Callus Cultures | Increased yield by 1.04 times | Not Specified | [11] |

| Clitoria ternatea | Fabaceae | Hairy Root Cultures | Up to 4-fold increase vs. natural roots | HPTLC | [12] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound and Taraxerol, based on established scientific literature.

Extraction and Isolation of this compound from Sapium baccatum

This protocol describes a general method for the isolation of this compound from the stem bark of Sapium baccatum.[4]

Materials and Reagents:

-

Dried and powdered stem bark of Sapium baccatum

-

Toluene

-

Ether

-

Soxhlet apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Extract 2 kg of dried and powdered stem bark of Sapium baccatum with toluene in a Soxhlet apparatus for 20 hours.

-

Cool the toluene extract. A yellow insoluble compound (identified as 3,3'-di-o-methyl ellagic acid) will separate out. Collect this precipitate by filtration.

-

Distill off the toluene from the clear filtrate to obtain a residual gummy solid (approximately 30 g).

-

Dissolve the gummy solid in 2 liters of ether. A cloudy precipitate will remain.

-

Separate the precipitate by filtration to yield the ether-soluble fraction containing this compound. Further purification can be achieved through crystallization.[4]

Quantification of Taraxerol by High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method is validated for the quantitative analysis of Taraxerol in the hydroalcoholic root extract of Clitoria ternatea.[7][8]

Instrumentation and Materials:

-

HPTLC system (e.g., CAMAG) with a TLC scanner and integrated software

-

TLC aluminum plates pre-coated with silica gel 60 F254

-

Twin trough glass chamber

-

Standard Taraxerol

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Anisaldehyde-sulfuric acid reagent

Chromatographic Conditions:

-

Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254.

-

Mobile Phase: Hexane:Ethyl acetate (80:20 v/v).

-

Chamber Saturation: Saturate the twin trough glass chamber with the mobile phase.

-

Development: Perform linear ascending development.

-

Detection: After development, dry the plate and spray with anisaldehyde reagent. Scan the plate densitometrically at 420 nm.

Method Validation Parameters:

-

Linearity: The method demonstrates linearity in the range of 100-1200 ng of Taraxerol.[8]

-

Rf Value: The characteristic Rf value for Taraxerol is approximately 0.53.[8]

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined to be 31 ng/spot and 105 ng/spot, respectively.[8]

-

Accuracy: Recovery values between 99.65% and 99.74% indicate excellent reliability.[7][8]

Signaling Pathways and Mechanisms of Action

This compound and Taraxerol have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: Taraxerol inhibits the NF-κB pathway by suppressing TAK1 and Akt activation.

Caption: this compound activates SIRT1, leading to the inhibition of NF-κB and the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway by Taraxerol

Taraxerol has demonstrated potent anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that activates TGF-β-activated kinase-1 (TAK1) and Protein Kinase B (Akt). These kinases, in turn, activate the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the subsequent release and translocation of the NF-κB dimer (p65/p50) into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the expression of mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Taraxerol exerts its anti-inflammatory effect by suppressing the activation of both TAK1 and Akt, thereby preventing the downstream activation of the IKK/IκBα/NF-κB axis.[13][14][15]

Activation of SIRT1 by this compound

This compound has been shown to alleviate inflammatory responses through the activation of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase.[16] Activated SIRT1 can deacetylate the p65 subunit of NF-κB, which is a crucial step for its transcriptional activity. By deacetylating p65, this compound effectively inhibits the NF-κB signaling pathway.[16] Furthermore, this inhibition of NF-κB by this compound leads to the disruption of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome signaling pathway. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation and secretion of pro-inflammatory cytokines. By suppressing both the NF-κB and NLRP3 inflammasome pathways, this compound mitigates inflammation and oxidative stress.[16]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. While the precise mechanisms are still under investigation, evidence suggests that both this compound and Taraxerol can modulate the MAPK pathway, contributing to their anti-inflammatory and other biological activities.[13][17] Further research is needed to fully elucidate the specific interactions of these triterpenoids with the various components of the MAPK cascade, such as ERK, JNK, and p38.

Conclusion

This compound and its related triterpenoids represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and immunomodulatory applications. This guide provides a foundational resource for researchers, outlining the key natural sources, quantitative data, and established experimental protocols for the study of these molecules. The elucidation of their mechanisms of action, specifically their ability to modulate the NF-κB, SIRT1, and MAPK signaling pathways, opens new avenues for the development of novel therapeutic agents for a range of inflammatory diseases. Further investigation into the quantitative distribution of these compounds in a wider array of plant species and the optimization of extraction and purification protocols will be crucial for advancing their translation from the laboratory to clinical applications.

References

- 1. apexbt.com [apexbt.com]

- 2. Isolation of myricadiol, myricitrin, taraxerol, and this compound from Myrica cerifera L. root bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The isolation of taraxerol, taraxeryl acetate, and this compound from Crossostephium chinense Makino (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Role of this compound isolated from Leucas lavandulifolia, as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Analysis and NMR Data Assignment of this compound Isolated From Cnidoscolus aconitifolius (Chaya) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of HPTLC method for the analysis of taraxerol in Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. production-of-triterpenoid-anti-cancer-compound-taraxerol-in-agrobacterium-transformed-root-cultures-of-butterfly-pea-clitoria-ternatea-l - Ask this paper | Bohrium [bohrium.com]

- 13. Taraxerol inhibits LPS-induced inflammatory responses through suppression of TAK1 and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits M1 polarization and alleviates sepsis-induced acute lung injury by activating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Taraxerone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxerone is a pentacyclic triterpenoid found in a variety of medicinal plants, including the common dandelion (Taraxacum officinale).[1] This natural compound has garnered significant interest within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial effects.[1] Emerging research also points to its potential role in modulating alcohol metabolism. This guide provides a comprehensive overview of this compound, including its chemical identity, key biological data, experimental protocols, and its interaction with cellular signaling pathways.

Chemical Identification

| Identifier | Value | Source |

| CAS Number | 514-07-8 | PubChem[2], MedKoo Biosciences[1] |

| IUPAC Name | (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | PubChem[2] |

| Molecular Formula | C₃₀H₄₈O | PubChem[2] |

| Molecular Weight | 424.7 g/mol | PubChem[2] |

Quantitative Biological Data

The biological activity of this compound has been quantified in several studies, highlighting its potential therapeutic applications.

Table 1: Effect on Alcohol Metabolism Enzymes

| Enzyme | EC₅₀ (μM) | Source |

| Alcohol Dehydrogenase (ADH) | 512.42 ± 3.12 | Sung CK, et al. (2012)[3] |

| Acetaldehyde Dehydrogenase (ALDH) | 500.16 ± 3.23 | Sung CK, et al. (2012)[3] |

Table 2: In Vivo Effects on Alcohol Metabolism in Mice

40% ethanol (5 mL/kg body weight) administered with this compound.

| This compound Concentration | Reduction in Plasma Alcohol | Reduction in Plasma Acetaldehyde | Source |

| 0.5 - 1 mM | ~20-67% | ~7-57% | Sung CK, et al. (2012)[3] |

Table 3: Anti-inflammatory and Other Biological Activities

| Activity | Cell Line / Model | IC₅₀ | Source |

| Immunosuppressive (Nitric Oxide Production) | LPS-stimulated RAW 264.7 macrophages | 17.5 µg/mL | Jayaraman S, et al. (2021)[4] |

| Anti-leishmanial | Leishmania donovani promastigotes | 3.18 µg/mL | ResearchGate Publication[5] |

Experimental Protocols

In Vivo Evaluation of this compound on Alcohol Metabolism in Mice

This protocol is based on the methodology described by Sung CK, et al. (2012).[3]

Objective: To determine the effect of this compound on the metabolism of ethanol in a murine model.

Materials:

-

Male ICR mice

-

This compound (purity >96%)

-

40% Ethanol solution

-

Equipment for oral gavage

-

Centrifuge and materials for blood plasma separation

-

Analytical equipment for measuring alcohol and acetaldehyde concentrations (e.g., Gas Chromatography)

Procedure:

-

Animal Acclimatization: House male ICR mice under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping: Divide the mice into a control group and experimental groups that will receive different concentrations of this compound (e.g., 0.5 mM and 1 mM).

-

Administration:

-

Administer this compound (dissolved in a suitable vehicle) to the experimental groups via oral gavage.

-

Administer the vehicle alone to the control group.

-

-

Ethanol Challenge: Thirty minutes after the administration of this compound or vehicle, administer a 40% ethanol solution (5 mL/kg body weight) to all mice via oral gavage.

-

Blood Collection: At specified time points post-ethanol administration (e.g., 1, 3, and 5 hours), collect blood samples from the mice.

-

Plasma Separation: Centrifuge the collected blood samples to separate the plasma.

-

Analysis: Analyze the plasma samples to determine the concentrations of alcohol and acetaldehyde.

-

Data Analysis: Compare the plasma alcohol and acetaldehyde concentrations between the control and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in Macrophages

This protocol is based on the methodology described by Jayaraman S, et al. (2021).[4]

Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Include a vehicle control (e.g., DMSO).

-

-

Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated cells should be included as a negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide Measurement:

-

After incubation, collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant in a new 96-well plate.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite (an indicator of NO production) in the samples.

-

Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC₅₀ value.

-

Signaling Pathway and Visualization

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In an activated state, the p65 subunit of NF-κB is phosphorylated and acetylated, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes. This compound is suggested to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C30H48O | CID 92785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound enhances alcohol oxidation via increases of alcohol dehyderogenase (ADH) and acetaldehyde dehydrogenase (ALDH) activities and gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of this compound isolated from Leucas lavandulifolia, as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Taraxerone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxerone (D-friedoolean-14-en-3-one) is a pentacyclic triterpenoid found in various plant species, including those from the Taraxacum (dandelion) and Sedum genera.[1][2][3] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antiviral, and potential cancer chemopreventive properties.[4] Furthermore, studies have shown its role in enhancing alcohol metabolism by increasing the activity of alcohol dehydrogenase (ADH) and acetaldehyde dehydrogenase (ALDH).[1][2][3]

Understanding the solubility of this compound in different organic solvents is a critical prerequisite for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and visualizations of relevant biochemical pathways and experimental workflows.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

| Organic Solvent | Chemical Formula | Solubility (Quantitative) | Solubility (Qualitative) | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 10 mM | Soluble | [5] |

| < 1 mg/mL (insoluble or slightly soluble) | [2] | |||

| Tetrahydrofuran (THF) | C₄H₈O | 10 mg/mL (23.55 mM) | Soluble | [2] |

| Methanol | CH₃OH | Data not available | Soluble | [1] |

| Ethanol | C₂H₅OH | Data not available | Soluble | [1] |

| Chloroform | CHCl₃ | Data not available | Soluble | [3] |

| Dichloromethane | CH₂Cl₂ | Data not available | Soluble | [3] |

| Ethyl Acetate | C₄H₈O₂ | Data not available | Soluble | [3] |

| Acetone | C₃H₆O | Data not available | Soluble | [3] |

| Pyridine | C₅H₅N | Data not available | Used as a solvent for reactions | [6] |

| Toluene | C₇H₈ | Data not available | Used for extraction | [6] |

Note on DMSO Solubility Discrepancy: There are conflicting reports regarding the solubility of this compound in DMSO. One source indicates a solubility of 10 mM[5], while another suggests it is insoluble or only slightly soluble at less than 1 mg/mL[2]. Researchers should exercise caution and determine the solubility for their specific experimental conditions. To enhance solubility in DMSO, sonication or gentle heating to 37°C may be beneficial.[2][5]

Experimental Protocols

Protocol 1: Solubility Determination by UV-Spectroscopy

This protocol is adapted from a general method for determining the solubility of triterpenes and is suitable for compounds like this compound that possess a chromophore.[7]

Objective: To determine the saturation solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., ethanol, methanol, acetone)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (10 mm path length)

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Stir the mixture vigorously using a magnetic stirrer at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]

-

-

Sample Analysis:

-

After 24 hours, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Protocol 2: Isolation and Crystallization of this compound

This protocol provides a general workflow for the extraction and purification of this compound from a plant source, which implicitly relates to its solubility properties.[6]

Objective: To isolate and purify this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., stem bark of Sapium baccatum)

-

Soxhlet apparatus

-

Toluene

-

Ether

-

10% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chloroform-methanol mixture

-

Rotary evaporator

-

Chromatography equipment (e.g., column chromatography with silica gel)

Methodology:

-

Soxhlet Extraction:

-

Extract the dried, powdered plant material with toluene in a Soxhlet apparatus for approximately 20 hours.

-

Allow the toluene extract to cool. Any initial precipitates can be removed by filtration.

-

Distill off the toluene using a rotary evaporator to obtain a residual gummy solid.

-

-

Solvent Partitioning:

-

Dissolve the gummy solid in a large volume of ether.

-

Filter the ether solution to remove any insoluble precipitates.

-

Wash the clear ether solution multiple times with a 10% aqueous sodium hydroxide solution to remove acidic components.

-

Wash the ether solution with cold water until the washings are neutral.

-

Dry the ether solution over anhydrous Na₂SO₄.

-

-

Purification and Crystallization:

-

Evaporate the ether to yield the neutral, crude extract.

-

Subject the crude extract to column chromatography over silica gel for further purification.

-

Crystallize the purified this compound fraction from a chloroform-methanol mixture to obtain shining crystals.[6]

-

Visualizations

Experimental Workflow: Solubility Determination

Caption: Workflow for determining this compound solubility via UV-spectroscopy.

Signaling Pathway: Effect of this compound on Alcohol Metabolism

Caption: this compound enhances the enzymatic activity of ADH and ALDH.[1][2]

References

- 1. This compound (514-07-8) for sale [vulcanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CAS:514-07-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Suppression of migration and invasion by taraxerol in the triple-negative breast cancer cell line MDA-MB-231 via the ERK/Slug axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 6. jmchemsci.com [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

In Silico Prediction of Taraxerone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxerone, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. In silico approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are invaluable tools for elucidating the bioactivity of natural compounds like this compound, thereby accelerating drug discovery and development. This technical guide provides a comprehensive overview of the in silico prediction of this compound's bioactivity, with a focus on its anti-inflammatory, anti-cancer, and other potential therapeutic effects. Detailed experimental protocols for key in silico techniques are presented, along with a summary of quantitative bioactivity data and visualizations of implicated signaling pathways.

Introduction

This compound is a naturally occurring compound that has been traditionally used in various medicine systems. Modern scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential. Computational methods offer a rapid and cost-effective means to predict the biological targets of this compound and to evaluate its drug-like properties, providing a rational basis for further experimental validation. This guide will delve into the core in silico methodologies used to predict this compound's bioactivity and present the current understanding of its molecular interactions.

Predicted Bioactivities and Quantitative Data

In silico and in vitro studies have suggested several key bioactivities for this compound. The following tables summarize the available quantitative data, providing a comparative overview of its potency against various targets.

Table 1: Predicted Anti-Inflammatory and Anti-Cancer Activity of this compound

| Bioactivity | Target Protein | In Silico Method | Predicted Binding Affinity (kcal/mol) | In Vitro IC50/EC50 |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Molecular Docking | - | - |

| Anti-cancer | PI3K/AKT/mTOR | Molecular Docking | -10.0 (mTOR)[1] | - |

| Anti-cancer | Non-small cell lung cancer (A-549) | - | - | IC50: 53.2 µM (24h) |

| Anti-Leishmanial | Leishmania donovani promastigotes | - | - | IC50: 3.18 µg/mL |

Table 2: Other Predicted Bioactivities of this compound

| Bioactivity | Target/Assay | In Silico Method | Predicted Binding Affinity (kcal/mol) | In Vitro IC50/EC50 |

| Antiviral | SARS-CoV-2 Main Protease | Molecular Docking | -10.17[1] | - |

| Enzymatic Modulation | Alcohol Dehydrogenase (ADH) | - | - | EC50: 512.42 µM |

| Enzymatic Modulation | Acetaldehyde Dehydrogenase (ALDH) | - | - | EC50: 500.16 µM |

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.

Protocol:

-

Preparation of the Receptor Protein:

-

Obtain the 3D crystal structure of the target protein (e.g., NF-κB p65, p38α MAPK, AKT1) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the protein using software like AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) in SDF or MOL2 format.

-

Use a tool like Open Babel to convert the structure to PDB format.

-

In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that dictate the search space for the ligand.[2]

-

The grid parameters (center coordinates and dimensions) can be determined based on the location of the co-crystallized ligand or by using active site prediction tools.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina executable with a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

The exhaustiveness parameter can be adjusted to control the computational effort of the search.

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.[3]

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Several web-based tools are available for this purpose.

Protocol using a Web-Based Server (e.g., SwissADME, admetSAR):

-

Input Compound Structure:

-

Access the web server (e.g., 4--INVALID-LINK--]

-

Input the structure of this compound, typically as a SMILES string or by drawing the molecule using the provided editor.

-

-

Run Prediction:

-

Initiate the prediction process. The server will calculate a range of physicochemical properties and pharmacokinetic parameters.

-

-

Analyze the Results:

-

Absorption: Evaluate parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

-

Distribution: Assess plasma protein binding (PPB) and volume of distribution (Vd).

-

Metabolism: Predict the inhibition or substrate potential for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Estimate the total clearance and potential for renal excretion.

-

Toxicity: Predict potential toxicities such as AMES toxicity, carcinogenicity, and hepatotoxicity.

-

Drug-likeness: Check for violations of rules like Lipinski's Rule of Five, which indicate potential issues with oral bioavailability.[5]

-

Predicted Signaling Pathway Interactions

In silico analyses suggest that this compound may exert its biological effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. In silico studies suggest that this compound may inhibit this pathway by targeting the p65 subunit.[6][7]

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation. In silico docking studies suggest that this compound may inhibit p38α MAPK.[8][9]

Caption: Predicted inhibition of the p38 MAPK signaling pathway by this compound.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell survival, proliferation, and growth. In silico studies predict that this compound can inhibit key components of this pathway, such as PI3K and mTOR.[1][10]

References

- 1. In silico bioprospecting of taraxerol as a main protease inhibitor of SARS-CoV-2 to develop therapy against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indico4.twgrid.org [indico4.twgrid.org]

- 3. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swissadme.ch [swissadme.ch]

- 5. rfppl.co.in [rfppl.co.in]

- 6. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a small molecule inhibitor of serine 276 phosphorylation of the p65 subunit of NF-κB using in silico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publishing.emanresearch.org [publishing.emanresearch.org]

- 10. mdpi.com [mdpi.com]

Taraxerone in Traditional Medicine: A Technical Whitepaper for Researchers

Abstract

Taraxerone, a pentacyclic triterpenoid, is a significant bioactive compound found in a variety of plants utilized in traditional medicine systems worldwide. This technical guide provides an in-depth analysis of the occurrence of this compound in key medicinal plants, its associated pharmacological activities, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols for its isolation and evaluation, and visual representations of its known signaling pathways.

Introduction

Traditional medicine has long recognized the therapeutic potential of various botanicals for treating a wide range of ailments, including inflammatory conditions, infections, and cancer. Modern phytochemical research has led to the isolation and characterization of numerous bioactive compounds from these plants, providing a scientific basis for their traditional uses. This compound, a naturally occurring triterpenoid, has emerged as a compound of significant interest due to its diverse pharmacological properties. This whitepaper consolidates the current scientific knowledge on this compound, focusing on its presence in traditional medicinal plants and its potential for development as a modern therapeutic agent.

Occurrence of this compound in Traditional Medicinal Plants

This compound and its immediate precursor, taraxerol, have been identified in several plants with a history of use in traditional medicine. The concentration of these compounds can vary depending on the plant species, the part of the plant used, geographical location, and harvesting time. This section summarizes the quantitative analysis of this compound in some notable medicinal plants.

Table 1: Quantitative Occurrence of this compound and Taraxerol in Select Medicinal Plants

| Plant Species | Family | Traditional Use(s) | Plant Part | Compound | Quantity | Analytical Method | Reference(s) |

| Clitoria ternatea L. | Fabaceae | Memory enhancement, anxiolytic, anti-inflammatory | Roots | Taraxerol | 0.358 ± 0.006 to 1.04 ± 0.024 mg/g (dry weight) | HPTLC | |

| Coccinia grandis (L.) Voigt | Cucurbitaceae | Skin diseases, bronchitis, fever | Aerial Parts | Taraxerol | ~0.1% of extract | HPTLC | [1] |

| Leucas lavandulifolia Sm. | Lamiaceae | Fever, asthma, psoriasis, snake bites | Stem | This compound | Not explicitly quantified, but isolated from methanol extract | LC/Q-TOF | [2][3] |

| Mangifera indica L. | Anacardiaceae | Anti-inflammatory, antidiabetic, antioxidant | Stem Bark, Leaves | Terpenoids (family) | Present, but specific this compound quantity not detailed | Phytochemical analysis | [4][5][6] |

| Dregea volubilis (L.f.) Benth. ex Hook.f. | Apocynaceae | Boils, abscesses, tumors, inflammation | Fruits | This compound | Not explicitly quantified, but isolated from petroleum ether extract | Column Chromatography, Spectroscopy | [7][8][9] |

Pharmacological Activities and Signaling Pathways

This compound exhibits a range of pharmacological activities, primarily anti-inflammatory, anticancer, and immunomodulatory effects. These activities are attributed to its ability to modulate specific intracellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting key inflammatory mediators. Its mechanism of action involves the suppression of the NF-κB signaling pathway.

-

SIRT1/NF-κB-NLRP3 Inflammasome Pathway: this compound has been shown to activate Sirtuin 1 (SIRT1), a deacetylase that plays a crucial role in regulating inflammation.[10] Activated SIRT1 can deacetylate and dephosphorylate the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[10] This, in turn, leads to the downregulation of the NLRP3 inflammasome, a key component of the innate immune response responsible for the production of inflammatory cytokines like IL-1β.[10]

-

TAK1/Akt Pathway: The precursor to this compound, Taraxerol, has been shown to interfere with the activation of TGF-β-activated kinase-1 (TAK1) and Protein Kinase B (Akt).[2][11][12] By inhibiting the formation of the TAK1/TAK-binding protein 1 (TAB1) complex and reducing TAK1 phosphorylation, Taraxerol prevents the downstream activation of IKK and MAPKs, which are crucial for NF-κB activation.[2][11]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer.[13] Its anticancer activity is mediated through the induction of apoptosis and inhibition of cell proliferation and migration.

-

ERK/Slug Signaling Axis: In triple-negative breast cancer cells, this compound has been found to inhibit cell migration and invasion by targeting the ERK/Slug signaling axis.[14] It reduces the phosphorylation of Extracellular signal-regulated kinase (ERK), which in turn downregulates the expression of the transcription factor Slug.[14] Slug is a key regulator of E-cadherin, a protein essential for cell-cell adhesion. By suppressing Slug, this compound helps maintain E-cadherin expression, thus inhibiting the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[14]

Immunomodulatory Activity

This compound has been shown to possess immunomodulatory properties, primarily by suppressing the activity of various immune cells. In studies using peripheral blood mononuclear cells (PBMCs), neutrophils, and macrophages, this compound was able to suppress proliferation and the production of cytokines such as IL-4 and IL-6.[2][3][15] It also reduced nitric oxide production and phagocytosis in stimulated macrophages.[2][3][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from plant material, which can be adapted based on the specific plant source.

-

Extraction:

-

Dried and powdered plant material (e.g., 2 kg of Sapium baccatum stem bark) is subjected to Soxhlet extraction with a suitable solvent like toluene or petroleum ether for approximately 20 hours.[16]

-

-

Solvent Evaporation:

-

The solvent is distilled off from the extract to obtain a residual gummy solid.[16]

-

-

Purification:

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., ether) and subjected to column chromatography on silica gel.[16][17][18]

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.[17][18]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing a spot corresponding to a standard this compound are pooled and the solvent is evaporated to yield the purified compound.

-

-

Characterization:

-

The structure of the isolated compound is confirmed using spectroscopic methods such as IR, Mass Spectrometry, and NMR.[16]

-

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line, such as A549 non-small cell lung cancer cells.[13]

-

Cell Seeding:

-

Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.[13]

-

-

Treatment:

-

Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 75, and 125 µM) for desired time intervals (e.g., 24, 48, and 72 hours).[13]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader.[13] Cell viability is calculated as a percentage of the untreated control.

-

Clonogenic Assay

This assay determines the long-term effect of this compound on the ability of single cancer cells to form colonies.[13]

-

Cell Treatment and Seeding:

-

A single-cell suspension is prepared from a cancer cell line (e.g., A549).

-

Cells are treated with different concentrations of this compound for a specified period.

-

Following treatment, cells are counted, and a specific number of viable cells (e.g., 500 cells/well) are seeded into 6-well plates.

-

-

Incubation:

-

Fixation and Staining:

-

Colony Counting:

-

The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.

-

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This animal model is used to evaluate the in vivo anti-inflammatory activity of this compound.

-

Animal Acclimatization and Grouping:

-

Wistar rats are acclimatized for at least one week before the experiment.

-

Animals are divided into control and treatment groups.

-

-

Treatment:

-

Induction of Inflammation:

-

Measurement of Paw Edema:

-

The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

-

-

Calculation of Inhibition:

-

The percentage of inhibition of edema in the treated group is calculated relative to the control group.

-

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression and phosphorylation in signaling pathways modulated by this compound.

-

Cell Lysis and Protein Quantification:

-

Cells are treated with this compound for the desired time and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., anti-SIRT1, anti-p-p65, anti-p-ERK, anti-Slug) overnight at 4°C. Antibody dilutions will vary depending on the manufacturer's instructions (e.g., 1:1000).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software. For phosphorylation studies, the levels of phosphorylated proteins are normalized to the total protein levels.

-

Conclusion and Future Directions

This compound, a pentacyclic triterpenoid prevalent in several traditional medicinal plants, demonstrates significant anti-inflammatory, anticancer, and immunomodulatory activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, SIRT1, and ERK. The data and protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of this compound.

Future research should focus on:

-

Comprehensive Quantification: Establishing a more complete quantitative profile of this compound in a wider range of medicinal plants to identify high-yielding natural sources.

-

Pharmacokinetic and Toxicological Studies: Conducting in-depth pharmacokinetic and toxicology studies to evaluate the safety and bioavailability of this compound for potential clinical applications.

-

In Vivo Efficacy: Further validation of its therapeutic efficacy in more complex in vivo models of inflammatory diseases and cancer.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to assess the therapeutic benefits of this compound in human subjects.

The continued investigation of this compound holds promise for the development of novel, plant-derived therapeutic agents for a variety of human diseases.

References

- 1. phcogrev.com [phcogrev.com]

- 2. Taraxerol inhibits LPS-induced inflammatory responses through suppression of TAK1 and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of this compound isolated from Leucas lavandulifolia, as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journalajob.com [journalajob.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits M1 polarization and alleviates sepsis-induced acute lung injury by activating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The isolation of taraxerol, taraxeryl acetate, and this compound from Crossostephium chinense Makino (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. jmchemsci.com [jmchemsci.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. researchgate.net [researchgate.net]

- 19. This compound | C30H48O | CID 92785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ERK1/2 Mouse monoclonal Antibody | Affinity Biosciences [affbiotech.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Taraxerone from Taraxacum officinale

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the extraction of taraxerone, a pentacyclic triterpenoid with potential pharmacological activities, from the plant Taraxacum officinale (dandelion). The document details several extraction techniques, from traditional solvent-based methods to modern, enhanced approaches, complete with experimental protocols and comparative data.

Introduction to this compound and Taraxacum officinale

Taraxacum officinale, commonly known as dandelion, is a rich source of various bioactive compounds, including triterpenoids, flavonoids, and phenolic acids.[1][2] this compound is a pentacyclic triterpenoid found in dandelion that has garnered interest for its potential therapeutic properties.[3] The efficient extraction of this compound is a critical first step for its study and potential application in drug development. This document outlines and compares several methods for its extraction.

Extraction Methodologies

Several methods can be employed to extract this compound from Taraxacum officinale. The choice of method depends on factors such as desired yield, purity, cost, and environmental impact. The primary methods include:

-

Conventional Solvent Extraction (CSE)

-

Ultrasound-Assisted Extraction (UAE)

-

Microwave-Assisted Extraction (MAE)

-

Supercritical Fluid Extraction (SFE)

Below are detailed protocols for each of these methods, derived from established research.

Experimental Protocols

General Sample Preparation

Prior to extraction, proper preparation of the plant material is crucial for maximizing the yield of this compound.

Protocol:

-

Collection and Cleaning: Collect fresh Taraxacum officinale plants. Separate the roots, leaves, and flowers as needed, as the concentration of triterpenoids can vary between plant parts.[4] Wash the plant material thoroughly with water to remove soil and other debris.[5][6]

-

Drying: Air-dry the plant material in a shaded, well-ventilated area or use a mechanical dryer at a low temperature (e.g., 40-50°C) to prevent degradation of bioactive compounds.[5][6]

-

Grinding: Grind the dried plant material into a fine powder (e.g., 30-40 mesh) to increase the surface area for efficient solvent penetration.[5][6][7]

Conventional Solvent Extraction (Soxhlet Extraction)

This traditional method is widely used for the extraction of phytochemicals.

Protocol:

-

Place the powdered plant material (e.g., 10-20 g) into a thimble.

-

Place the thimble inside a Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., n-hexane, ethanol, or toluene).[5][8] Toluene has been used to extract a gummy solid containing this compound from Sapium baccatum.[5]

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for a sufficient duration (e.g., 20 hours) to ensure complete extraction.[5]

-

After extraction, cool the apparatus and collect the solvent containing the extracted compounds.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract.[9]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency and reducing extraction time and solvent consumption.[9][10]

Protocol:

-

Mix 1 g of the powdered plant material with a solvent (e.g., ethanol or acetone) in a glass bottle at a specified solid-to-liquid ratio.[9]

-

Place the bottle in an ultrasonic bath with a set frequency (e.g., 40 kHz).[9]

-

Perform the extraction at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).[9]

-

After extraction, filter the mixture to separate the extract from the plant residue.

-

Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the dry extract.[9]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[10][11]

Protocol:

-

Mix the powdered plant material (e.g., 0.1-0.4 g) with an aqueous ethanol solution (e.g., 70-80%) in a microwave-safe extraction vessel.[7][11]

-

Place the vessel in a microwave extraction apparatus.

-

Set the microwave power (e.g., 500-600 W) and extraction time (e.g., 50-60 seconds).[7]

-

After extraction, cool the vessel and filter the contents.

-

Concentrate the resulting extract under reduced pressure to obtain a medicinal extract.[7]

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.[12][13]

Protocol:

-

Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.

-

Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 35 MPa and 50°C).[12]

-

Pass the supercritical CO2 through the extraction vessel for a set duration (e.g., 80 minutes).[12] An entrainer such as ethanol can be used to enhance the extraction of more polar compounds.[12]

-

Pass the extract-laden supercritical fluid into a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

-

Collect the resulting extract.

Data Presentation

The following tables summarize quantitative data from various extraction studies on Taraxacum officinale. Note that these values often represent total yields of compound classes rather than specifically this compound, but they provide a useful comparison of method efficiencies.

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Taraxacum officinale

| Extraction Method | Solvent/Conditions | Target Compound Class | Yield/Concentration | Reference |

| Ultrasound-Assisted Extraction | Ethanol (optimized) | Phenolic Compounds | - | [9] |

| Acetone (optimized) | Phenolic Compounds | - | [9] | |

| Microwave-Assisted Extraction | Ethanol (optimized) | Total Phenolic Content | 1.26 mmol TR/g-dried sample | [11] |

| Supercritical Fluid Extraction | Supercritical CO2 with ethanol entrainer | Total Flavonoids | 4.974% | [12] |

| Soxhlet Extraction | n-hexane | β-amyrin and β-sitosterol | Similar to SFE | [14] |

| Ethanol | β-amyrin and β-sitosterol | Highest yield but lower concentration | [14] | |

| Conventional Solvent Extraction | Methanol | Total Phenolics | - | [4] |

| Water | Total Phenolics | - | [4] |

Table 2: Optimized Parameters for Different Extraction Methods

| Method | Parameter | Optimal Value | Reference |

| Ultrasound-Assisted Extraction (Ethanol) | Temperature | 60°C | [9] |

| Time | 30 min | [9] | |

| Solid-Liquid Ratio | 1:32.7 g/mL | [9] | |

| Ultrasound-Assisted Extraction (Acetone) | Temperature | 60°C | [9] |

| Time | 30 min | [9] | |

| Solid-Liquid Ratio | 1:14.2 g/mL | [9] | |

| Microwave-Assisted Extraction | Temperature | 80°C | [15] |

| Time | 42 min | [15] | |

| Solid-Liquid Ratio | 1:33 g/mL | [15] | |

| Supercritical Fluid Extraction | Temperature | 50°C | [12] |

| Pressure | 35 MPa | [12] | |

| Time | 80 min | [12] | |

| Entrainer Amount | 4.0 mL/g | [12] |

Visualized Workflows (Graphviz)

The following diagrams illustrate the general workflows for the described extraction methods.

Caption: Conventional Solvent Extraction Workflow.

Caption: Ultrasound-Assisted Extraction Workflow.

Caption: Microwave-Assisted Extraction Workflow.

Caption: Supercritical Fluid Extraction Workflow.

Purification of this compound

Following initial extraction, the crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.

Protocol for Column Chromatography:

-

The crude extract obtained from any of the above methods can be subjected to column chromatography.

-

A suitable stationary phase (e.g., silica gel) and mobile phase (e.g., a gradient of hexane and ethyl acetate) can be used.

-

Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are pooled and the solvent is evaporated.

Conclusion

The extraction of this compound from Taraxacum officinale can be achieved through various methods. While conventional solvent extraction is a straightforward approach, modern techniques like UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent consumption.[9][10][16] The choice of method will depend on the specific research or production goals. The protocols and data presented here provide a solid foundation for developing an optimized extraction process for this compound. Further optimization of the parameters for each method may be required to maximize the yield and purity of this compound.

References

- 1. Four Main Methods for Extracting Dandelion Leaf Extract from Plants. [greenskybio.com]

- 2. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Extraction and Distillation Methods of Dandelion Root Extract. [plantextractwholesale.com]

- 7. CN107998166A - The preparation method of dandelion extract - Google Patents [patents.google.com]

- 8. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS | International Society for Horticultural Science [ishs.org]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 10. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]

- 11. openaccess.biruni.edu.tr [openaccess.biruni.edu.tr]

- 12. maxwellsci.com [maxwellsci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-assisted extraction of dandelion root polysaccharides: Extraction process optimization, purification, structural characterization, and analysis of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

Application Note: Quantification of Taraxerone using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taraxerone is a pentacyclic triterpenoid compound found in various plants and has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Accurate and precise quantification of this compound is crucial for research, drug development, and quality control purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is specific, accurate, and precise, making it suitable for a variety of research and quality control applications.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol and Water (70:30 v/v) with 0.1% o-phosphoric acid.[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient |

| Detection Wavelength | 276 nm[1][3] |

| Run Time | 10 minutes |

2. Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in HPLC-grade methanol and make up the volume to the mark.[1] Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 60 µg/mL.[3] These solutions are used to construct the calibration curve.

3. Sample Preparation

The sample preparation protocol will vary depending on the matrix. The following is a general procedure for plant material:

-

Extraction: Weigh 1 gram of dried and powdered plant material. Extract the sample with 20 mL of methanol using sonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[2]

-

Dilution: Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

4. Method Validation

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4]

| Validation Parameter | Results |

| Linearity (Concentration Range) | 20-70 µg/mL[1][3][5] |

| Correlation Coefficient (r²) | > 0.999[1][3][5] |

| Accuracy (% Recovery) | 99.92 - 100.33%[1][3][5] |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | 0.0026 µg/mL[1][3][5] |

| Limit of Quantification (LOQ) | 0.0081 µg/mL[1][3][5] |

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (70:30, v/v) with 0.1% o-phosphoric acid[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[2] |

| Detection Wavelength | 276 nm[1][3] |

| Retention Time | Approximately 6.11 minutes[1] |

Table 2: Method Validation Summary

| Parameter | Specification | Result |

| Linearity Range | 20-70 µg/mL[1][3][5] | Met |

| Correlation Coefficient (r²) | ≥ 0.999[1][3][5] | Met |

| Accuracy (% Recovery) | 98.0 - 102.0%[1][3][5][6] | Met |

| Precision (%RSD) | ≤ 2.0% | Met |

| LOD | - | 0.0026 µg/mL[1][3][5] |

| LOQ | - | 0.0081 µg/mL[1][3][5] |

Visualizations

Caption: HPLC analysis workflow for this compound quantification.

Caption: Proposed signaling pathway of this compound in suppressing cell proliferation.[7]

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method development and validation of taraxerol by using high performance liquid chromatography | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Determining Taraxerone Cytotoxicity: A Guide to Cell Viability Assays

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taraxerone, a pentacyclic triterpenoid found in various medicinal plants, has garnered interest for its potential anticancer properties. Preliminary studies have indicated that this compound exerts cytotoxic effects on cancer cells by inducing apoptosis. Assessing the cytotoxic potential of novel compounds like this compound is a critical step in the drug discovery process. This document provides detailed application notes and protocols for determining the cytotoxicity of this compound using common cell viability assays, including the MTT, XTT, and LDH assays. Furthermore, it summarizes the known cytotoxic effects of this compound on different cancer cell lines and elucidates the potential signaling pathways involved in its mode of action.

Data Presentation: this compound Cytotoxicity

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |

| A-549 | Non-small cell lung cancer | MTT | 24 hours | 53.2[1] | [1] |

| A-549 | Non-small cell lung cancer | MTT | 48 hours | 61.6[1] | [1] |

| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | Active | [2] |

Note: The activity against the K562 cell line was reported, but a specific IC50 value was not provided in the available literature.

Experimental Protocols

Herein, we provide detailed protocols for three standard cell viability assays that can be employed to evaluate the cytotoxic effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines (e.g., A-549)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

-

Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is a marker of cell membrane integrity.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is important to also include a "maximum LDH release" control by treating a set of wells with a lysis buffer provided in the kit, and a "spontaneous LDH release" control (untreated cells).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.

-